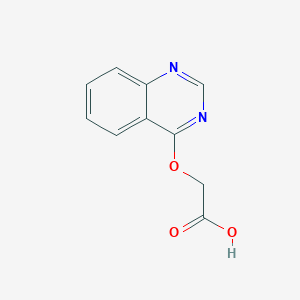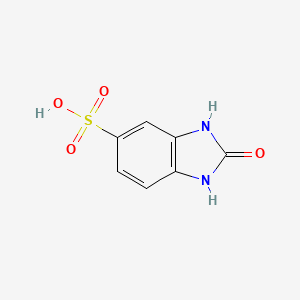
4-(1-Aminoethyl)hepta-1,6-dien-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Aminoethyl)hepta-1,6-dien-4-ol, also known as 4-AED, is an organic compound with a broad range of applications in the scientific research field. It is a colorless, water-soluble liquid that is widely used as a reagent in organic synthesis. 4-AED is a versatile compound that can be used to synthesize a variety of compounds, including peptides, hormones, and other biologically active molecules. It is also used as a catalyst in chemical reactions, as well as a stabilizer for the production of pharmaceuticals.
科学的研究の応用
1. Organic Synthesis and Catalysis
"4-(1-Aminoethyl)hepta-1,6-dien-4-ol" and its derivatives play a significant role in organic synthesis, particularly in the formation of cyclic compounds through catalysis. For instance, Grigg et al. (1984) demonstrated the use of hepta-1,6-dienes in palladium- and rhodium-catalyzed cyclization reactions to form cyclopentenes and methylenecyclopentenes, showcasing the potential of these compounds in creating complex molecular structures [Grigg et al., 1984].
2. Material Science and Polymer Chemistry
In the realm of materials science, "4-(1-Aminoethyl)hepta-1,6-dien-4-ol" derivatives have been explored for their potential in polymer chemistry. Kunitake et al. (1975) investigated the cationic polymerization of spiro[2,4]hepta-4,6-diene, highlighting the unique polymer structures that can be achieved using these dienes as monomers [Kunitake et al., 1975].
3. Pharmaceutical Applications
In pharmaceutical research, derivatives of "4-(1-Aminoethyl)hepta-1,6-dien-4-ol" are being studied for their potential in drug synthesis and as intermediates for active pharmaceutical ingredients (APIs). Rádl et al. (2002) described an improved synthesis of a key intermediate for atorvastatin, a widely used cholesterol-lowering drug, demonstrating the importance of these compounds in medicinal chemistry [Rádl et al., 2002].
4. Agrochemical Research
The derivatives of "4-(1-Aminoethyl)hepta-1,6-dien-4-ol" also find applications in agrochemical research, where they are used to synthesize compounds with potential bioactivity. For example, Czepa and Hofmann (2004) identified bisacetylenic oxylipins derived from hepta-1,6-dienes as major contributors to the bitter off-taste in carrots, suggesting the role of these compounds in plant chemistry and their potential in developing flavor modifiers [Czepa and Hofmann, 2004].
5. Advanced Materials and Nanotechnology
In advanced materials and nanotechnology, "4-(1-Aminoethyl)hepta-1,6-dien-4-ol" derivatives are being explored for their potential in creating novel materials with unique properties. For instance, the synthesis of enantiomerically pure 1,2-diamine derivatives of 7-azabicyclo[2.2.1]heptane by Moreno-Vargas et al. (2003) showcases the versatility of these compounds in constructing complex molecular architectures that could have applications in materials science [Moreno-Vargas et al., 2003].
These applications highlight the broad utility of "4-(1-Aminoethyl)hepta-1,6-dien-4-ol" and its derivatives in various scientific disciplines, underscoring their significance in both fundamental research and practical applications.
The scientific research applications of "4-(1-Aminoethyl)hepta-1,6-dien-4-ol" encompass a broad range of fields, from organic electronics to pharmacology. Below are detailed insights into its applications, excluding information related to drug use, dosage, and side effects, as per the requirements:
Organic Optoelectronics and OLEDs
One of the significant applications of compounds related to "4-(1-Aminoethyl)hepta-1,6-dien-4-ol" is in the field of organic optoelectronics, particularly in organic light-emitting diodes (OLEDs). BODIPY-based materials, which share structural similarities with "4-(1-Aminoethyl)hepta-1,6-dien-4-ol," have emerged as promising platforms for various applications including sensors, organic thin-film transistors, organic photovoltaics, and OLEDs. The unique structural design and synthesis of these BODIPY-based organic semiconductors have led to significant advancements in OLED devices, offering potential for 'metal-free' infrared emitters and contributing to the development of green to near-IR OLEDs (Squeo & Pasini, 2020).
Peptide Research and Spectroscopy
In peptide research, compounds like TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid), which bears resemblance to "4-(1-Aminoethyl)hepta-1,6-dien-4-ol," have been extensively used. TOAC, a paramagnetic amino acid, has been instrumental in analyzing peptide backbone dynamics and secondary structures through various spectroscopic techniques such as EPR, X-ray crystallography, and NMR. This has furthered our understanding of peptide interactions with membranes and other molecules, showing the versatility of such compounds in biomedical research (Schreier et al., 2012).
Lignin Acidolysis and Chemical Synthesis
The acidolysis of lignin, a process relevant to the biofuel industry and organic synthesis, has seen applications of compounds structurally related to "4-(1-Aminoethyl)hepta-1,6-dien-4-ol." Studies on the acidolysis of β-O-4-type lignin model compounds have highlighted different reaction mechanisms and pathways, contributing to the sustainable processing of lignin into valuable chemical products (Yokoyama, 2015).
Pharmaceutical Applications and Curcumin Derivatives
In the pharmaceutical realm, derivatives of curcumin, which share a structural motif with "4-(1-Aminoethyl)hepta-1,6-dien-4-ol," have been extensively studied for their medicinal properties. Modifications of the carbonyl group in curcumin to produce Schiff base, hydrazone, and oxime derivatives have shown enhanced biological activities, underlining the importance of such structural components in drug design and development (Omidi & Kakanejadifard, 2020).
特性
IUPAC Name |
4-(1-aminoethyl)hepta-1,6-dien-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-4-6-9(11,7-5-2)8(3)10/h4-5,8,11H,1-2,6-7,10H2,3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCZKKQVTDSZTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC=C)(CC=C)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389964 |
Source


|
| Record name | 4-(1-aminoethyl)hepta-1,6-dien-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
315248-78-3 |
Source


|
| Record name | 4-(1-Aminoethyl)-1,6-heptadien-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=315248-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-aminoethyl)hepta-1,6-dien-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

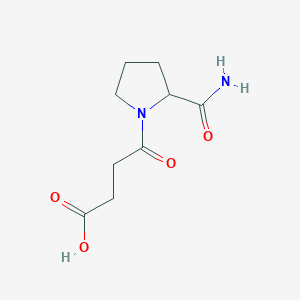
![3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1306261.png)
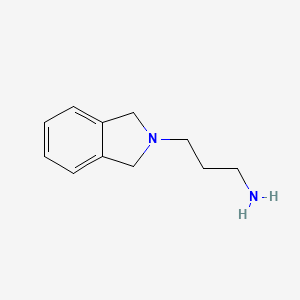
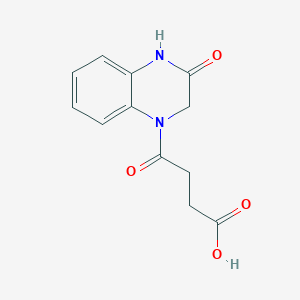
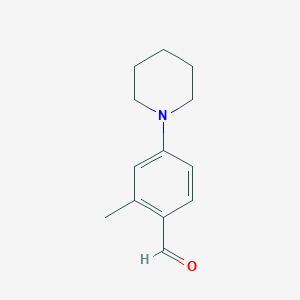
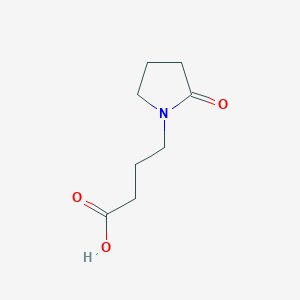
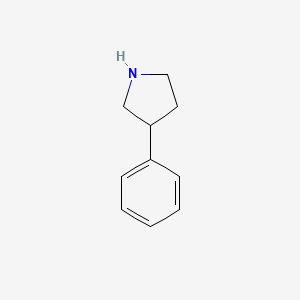
![2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-propionic acid](/img/structure/B1306273.png)

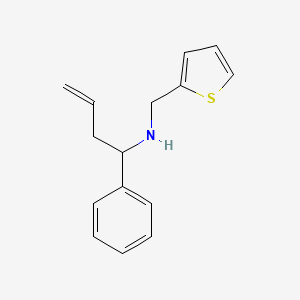

![3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1306286.png)
